molecular formula C13H19NO B15168385 Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- CAS No. 651312-69-5

Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-

Katalognummer: B15168385
CAS-Nummer: 651312-69-5
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: WMRBLCTVXONZBT-AAEUAGOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- is a chemical compound with the molecular formula C13H19NO2. It is known for its unique structure, which includes a phenol group attached to a cyclohexyl ring with an aminomethyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- typically involves the reaction of a phenol derivative with a cyclohexylamine derivative under specific conditions. One common method involves the use of a protecting group strategy to ensure selective functionalization of the phenol and cyclohexylamine moieties. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon or other transition metal catalysts .

Industrial Production Methods

On an industrial scale, the production of Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- may involve continuous flow processes to enhance yield and efficiency. These methods often utilize high-pressure reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the aminomethyl group can produce primary amines. Substitution reactions can introduce various functional groups onto the phenol ring .

Wissenschaftliche Forschungsanwendungen

Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Wirkmechanismus

The mechanism of action of Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the aminomethyl group can form ionic and covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This group can participate in a wider range of chemical reactions and interactions compared to other substituents, making the compound versatile for various applications .

Eigenschaften

CAS-Nummer

651312-69-5

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

3-[(1R,2R)-2-(aminomethyl)cyclohexyl]phenol

InChI

InChI=1S/C13H19NO/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h3,5-6,8,11,13,15H,1-2,4,7,9,14H2/t11-,13-/m0/s1

InChI-Schlüssel

WMRBLCTVXONZBT-AAEUAGOBSA-N

Isomerische SMILES

C1CC[C@H]([C@@H](C1)CN)C2=CC(=CC=C2)O

Kanonische SMILES

C1CCC(C(C1)CN)C2=CC(=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.